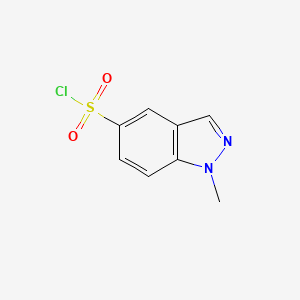

1-Methyl-1H-indazole-5-sulfonyl chloride

Description

Significance of Indazole-Derived Chemical Entities in Advanced Organic Synthesis

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged structure" in medicinal chemistry. pnrjournal.com While rarely found in nature, synthetic indazole derivatives are central to the development of a wide array of pharmacologically active compounds. nih.govaustinpublishinggroup.com The versatility of the indazole nucleus allows for substitutions at various positions, leading to diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov

In drug design, the indazole motif can function both as a core scaffold and as a key functional substituent. researchgate.net Its ability to act as a surrogate for other bicyclic systems, such as indole, provides chemists with a valuable tool for expanding chemical diversity and exploring structure-activity relationships (SAR). pnrjournal.com The development of efficient synthetic routes to create functionalized indazoles is a major focus of research, as it enables the construction of novel therapeutic agents. researchgate.net

Strategic Importance of Sulfonyl Chloride Functional Groups as Reactive Intermediates

The sulfonyl chloride (-SO₂Cl) functional group is a highly reactive electrophilic moiety that serves as a critical intermediate in organic synthesis. fiveable.memagtech.com.cn Its reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This property allows sulfonyl chlorides to react readily with a wide range of nucleophiles, including amines, alcohols, and thiols. molport.com

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. molport.com Sulfonamides are a cornerstone of medicinal chemistry, found in numerous approved drugs with antibacterial, anticancer, and anti-inflammatory activities. nih.govmdpi.com Additionally, sulfonyl chlorides are used to prepare sulfonic esters (from alcohols) and sulfones, both of which are important intermediates and functional motifs in pharmaceuticals, agrochemicals, and materials science. molport.com The versatility and reactivity of the sulfonyl chloride group make it an indispensable tool for introducing sulfur-containing functionalities into organic molecules. magtech.com.cn

Table 2: Common Reactions of Sulfonyl Chlorides

| Reaction Type | Nucleophile | Product |

| Sulfonamide Formation | Primary/Secondary Amine (R-NH₂) | Sulfonamide (R-SO₂-NH-R') |

| Sulfonate Ester Formation | Alcohol (R-OH) | Sulfonate Ester (R-SO₂-O-R') |

| Sulfone Formation | Organometallic Reagent | Sulfone (R-SO₂-R') |

| Reduction | Reducing Agent (e.g., Na₂SO₃) | Sulfinic Acid (R-SO₂H) |

Overview of Research Trajectories for 1-Methyl-1H-indazole-5-sulfonyl chloride and Related Structures

The primary research trajectory for this compound and its analogs involves their use as precursors for the synthesis of novel indazole-based sulfonamides. The combination of the biologically significant indazole core with the pharmacologically important sulfonamide linker is a common strategy in drug discovery. mdpi.com

Research in this area typically follows a path of targeted synthesis and subsequent biological evaluation. For instance, a common synthetic route involves the reaction of an amino-indazole derivative with a sulfonyl chloride. In one study, 1-methyl-5-aminoindazole (obtained from the reduction of 1-methyl-5-nitroindazole) was reacted with 4-methoxybenzenesulfonyl chloride to yield 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. nih.gov This exemplifies the core reaction where the sulfonyl chloride group serves as the reactive handle to link the indazole scaffold to another molecular fragment.

Similarly, other research has demonstrated the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole by reacting 5-nitroindazole (B105863) with 2-chloro-5-methoxybenzene-1-sulfonyl chloride. mdpi.com This N-sulfonylation reaction highlights another way the indazole nucleus can be functionalized using a sulfonyl chloride. The resulting compounds are often designed as inhibitors of specific biological targets, such as protein kinases, which are frequently implicated in cancer. mdpi.com The overarching goal of these research efforts is to generate libraries of novel indazole sulfonamides to identify lead compounds for therapeutic development.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-8-3-2-7(14(9,12)13)4-6(8)5-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVGNMDRXLULKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655217 | |

| Record name | 1-Methyl-1H-indazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097730-93-2 | |

| Record name | 1-Methyl-1H-indazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 1 Methyl 1h Indazole 5 Sulfonyl Chloride

Direct Sulfonylation Approaches to Indazole Cores

Direct sulfonylation involves the introduction of a sulfonyl group onto the aromatic ring of the indazole system via an electrophilic aromatic substitution reaction. The success of this approach hinges on the reactivity of the indazole core and the ability to control the regioselectivity of the substitution.

Sulfonylation of N-Methylated Indazoles

The 1-methyl-1H-indazole system is an electron-rich heteroaromatic compound. The fused benzene (B151609) ring is activated towards electrophilic substitution. The position of substitution is directed by the combined electronic effects of the pyrazole (B372694) and benzene rings. For the 1-methyl-1H-indazole core, electrophilic attack predominantly occurs at the C5 position, making direct sulfonylation a viable strategy for synthesizing the desired isomer.

The reaction proceeds via the attack of a potent sulfur electrophile, typically generated in situ from the sulfonating agent, on the electron-rich C5 position of the indazole ring. This forms a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the sulfonic acid or sulfonyl chloride product.

Application of Chlorosulfonic Acid in Direct Functionalization

Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct introduction of a chlorosulfonyl (-SO₂Cl) group onto an aromatic ring. pageplace.de This one-step process, known as chlorosulfonation, is particularly effective for activated aromatic systems like 1-methyl-1H-indazole. pageplace.de

The reaction is typically performed by treating the substrate, 1-methyl-1H-indazole, with an excess of chlorosulfonic acid, which acts as both the reagent and the solvent. The reaction can be conducted at low temperatures initially and then gently heated to ensure completion. orgsyn.org The large excess of chlorosulfonic acid drives the reaction towards the formation of the sulfonyl chloride directly, bypassing the sulfonic acid intermediate. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, causing the product to precipitate. orgsyn.org

| Step | Precursor | Reagent | Product | Typical Conditions |

| 1 | 1-Methyl-1H-indazole | Chlorosulfonic acid (ClSO₃H) | 1-Methyl-1H-indazole-5-sulfonyl chloride | Excess ClSO₃H, 0°C to 60°C |

Indirect Synthetic Routes to Aryl Sulfonyl Chlorides

Indirect routes offer alternative pathways to aryl sulfonyl chlorides, often starting from precursors that have a different functional group at the target position. These multi-step sequences can provide better control over regioselectivity, especially for complex substrates.

Oxidative Chlorosulfonation Reactions

This methodology involves the synthesis of a sulfonyl chloride from a sulfur-containing precursor, such as a thiol or a disulfide. lookchem.comnih.gov For the target molecule, this would require the preparation of 1-methyl-1H-indazole-5-thiol. The thiol is then subjected to oxidative chlorination. A variety of reagents can accomplish this transformation, including chlorine gas in an aqueous or acidic medium, or combinations of an oxidant and a chloride source like hydrogen peroxide and thionyl chloride. organic-chemistry.org This method is advantageous when the precursor thiol is readily accessible. The reaction is generally rapid and efficient under mild conditions. lookchem.comorganic-chemistry.org

| Step | Precursor | Reagents | Intermediate/Product |

| 1 | 1-Methyl-1H-indazole-5-thiol | Oxidant (e.g., H₂O₂, Cl₂) + Chloride Source (e.g., SOCl₂, HCl) | This compound |

Transition Metal-Catalyzed Sulfonyl Chloride Synthesis (e.g., Sandmeyer-type reactions)

The Sandmeyer reaction is a classic and powerful method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. acs.org The chlorosulfonylation variant, first reported by Meerwein, allows for the synthesis of aryl sulfonyl chlorides. nih.govdurham.ac.uk

The synthesis begins with the precursor 1-methyl-1H-indazol-5-amine. chemicalbook.com This amine is first converted to its corresponding diazonium salt by treatment with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. acs.orgdurham.ac.uk The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the -SO₂Cl group. durham.ac.uk

| Step | Precursor | Reagents | Intermediate | Product |

| 1 | 1-Methyl-1H-indazol-5-amine | NaNO₂, aq. HCl | 1-Methyl-1H-indazole-5-diazonium chloride | - |

| 2 | 1-Methyl-1H-indazole-5-diazonium chloride | SO₂, CuCl | - | This compound |

Utilization of Sulfur Dioxide Surrogates in Sulfonyl Chloride Formation

Handling gaseous sulfur dioxide can be challenging in a laboratory setting. Modern advancements have led to the development of solid, stable sulfur dioxide surrogates that release SO₂ in a controlled manner. A prominent example is DABSO (DABCO-bis(sulfur dioxide)), a crystalline adduct of DABCO and SO₂. nih.gov

This approach is a modification of the Sandmeyer reaction where the gaseous SO₂ is replaced by DABSO. organic-chemistry.org The reaction proceeds under mild conditions, where the aniline (B41778) precursor (1-methyl-1H-indazol-5-amine) is diazotized in situ using an alkyl nitrite (e.g., tert-butyl nitrite), and the resulting diazonium species reacts with SO₂ released from DABSO in the presence of a copper catalyst. nih.govacs.org This method is often safer, more scalable, and operationally simpler than using gaseous SO₂. nih.govorganic-chemistry.org

| Step | Precursor | Reagents | Product |

| 1 | 1-Methyl-1H-indazol-5-amine | tert-Butyl nitrite, DABSO, CuCl₂, HCl | This compound |

Regioselective Control in Indazole Functionalization

The indazole ring system is an annular tautomer, existing predominantly as the thermodynamically more stable 1H-indazole form over the 2H-indazole form. chemicalbook.combeilstein-journals.org Functionalization, particularly alkylation, can occur at either of the two nitrogen atoms, often leading to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov Similarly, electrophilic substitution on the benzene ring portion must be directed to the desired position.

The introduction of a sulfonyl chloride group at the C5 position of the indazole ring is typically achieved through electrophilic aromatic substitution. The most direct method for this transformation is chlorosulfonation.

Direct Chlorosulfonation: The reaction of 1-methyl-1H-indazole with chlorosulfonic acid (ClSO₃H) is a primary method for introducing the sulfonyl chloride moiety. In this reaction, 1-methyl-1H-indazole is treated carefully with an excess of chlorosulfonic acid, often at reduced temperatures to control the reaction's exothermicity. The reaction mixture is then heated to ensure the completion of the sulfonylation. rsc.org The workup typically involves quenching the reaction mixture by pouring it onto ice, which causes the product, this compound, to precipitate, allowing for its isolation. rsc.org The orientation of the sulfonyl group to the C5 position is consistent with the directing effects of the fused heterocyclic ring system.

Achieving selective methylation at the N1 position of the indazole ring is a well-documented challenge, as reactions often yield a mixture of N1 and N2 isomers. google.com The regiochemical outcome is highly dependent on the choice of methylating agent, base, solvent, and the electronic properties of substituents on the indazole ring. acs.orgresearchgate.netnih.gov The N1-alkylated product is generally considered the thermodynamically controlled product, while the N2-isomer is favored under kinetic control. researchgate.net

Several strategies have been developed to favor the formation of the desired 1-methyl-1H-indazole isomer.

Influence of Methylating Agent and Base: The choice of reagents is paramount. While simple methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of bases like potassium hydroxide (B78521) can lead to mixtures of N1 and N2 products, specific conditions can enhance selectivity. acs.orgresearchgate.net For instance, using diazomethane (B1218177) with BF₃·Et₂O has been reported to yield the 1-methylated product with high selectivity (75% yield). acs.orgresearchgate.net In contrast, reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's reagent) tend to favor N2 methylation. researchgate.net

Role of Cation Chelation: For indazoles bearing a substituent at the C3 position, such as a carboxylate group, the choice of base can dramatically influence regioselectivity. The use of cesium carbonate (Cs₂CO₃) has been shown to strongly favor N1 alkylation. nih.gov Density Functional Theory (DFT) calculations suggest this is due to a chelation mechanism where the cesium cation coordinates with the N2 nitrogen and the oxygen of the C3 substituent, effectively blocking the N2 position and directing the alkylating agent to the N1 position. nih.gov

Solvent and Temperature Effects: The reaction solvent and temperature also play a crucial role. For example, methylation of 6-nitro-1H-indazole with methyl iodide in DMSO at 70°C yields a mixture where the N2 product predominates. acs.org The development of regioselective protocols often involves careful optimization of these parameters to favor the desired N1 isomer. nih.gov

The table below summarizes various conditions for the methylation of substituted indazoles and the observed regioselectivity.

| Indazole Substrate | Methylating Agent | Base/Solvent/Conditions | N1-Methyl Product Yield | N2-Methyl Product Yield | Reference |

|---|---|---|---|---|---|

| 6-nitro-1H-indazole | Dimethyl sulfate | KOH, 45 °C | 42% | 44% | acs.orgresearchgate.net |

| 6-nitro-1H-indazole | Methyl iodide | Me₂SO, 70 °C, 5 h | 10% | 50% | acs.orgresearchgate.net |

| 6-nitro-1H-indazole | Diazomethane | BF₃·Et₂O, 70 °C, 6 h | 75% | - | acs.orgresearchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl tosylate | Cs₂CO₃, Dioxane, 90 °C, 2 h | >90% | - | nih.gov |

Chromatographic and Non-Chromatographic Purification Strategies

The purification of this compound and its precursors is essential to remove unreacted starting materials, isomeric byproducts (e.g., 2-methyl-1H-indazole-5-sulfonyl chloride), and reagents. Both chromatographic and non-chromatographic methods are employed.

Chromatographic Purification: Silica (B1680970) gel column chromatography is a standard and widely used method for the purification of indazole derivatives. google.comnih.gov This technique is particularly effective for separating N1 and N2 isomers, which often have different polarities. A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the compounds from the silica gel column. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.govmdpi.com

Non-Chromatographic Purification: While effective, column chromatography may not be suitable for large-scale industrial production. google.com Therefore, non-chromatographic methods are often preferred for their scalability and cost-effectiveness.

Recrystallization/Selective Precipitation: This is a powerful technique for purifying solid compounds. For the separation of indazole isomers, a mixed solvent system can be used. The crude mixture is dissolved in a suitable solvent or solvent mixture by heating, and then cooled slowly. One isomer will preferentially crystallize out of the solution due to differences in solubility, allowing for its isolation by filtration. google.com

Washing and Extraction: Crude sulfonyl chlorides can be purified by washing with water or aqueous solutions to remove water-soluble impurities like sulfonic acids, which can form via hydrolysis. orgsyn.org A patent describes a method for purifying organosulfonyl chlorides by first scrubbing the crude product with an aqueous solution of hydrochloric acid to extract organosulfonic acid, followed by separating the phases. google.com This removes acidic impurities that could promote decomposition during further purification steps.

Stripping/Distillation: After washing, residual volatiles like water and HCl can be removed by stripping under reduced pressure at a controlled temperature (e.g., no greater than 70°C) while sweeping with an inert gas. google.com For sulfonyl chlorides that are thermally stable liquids, vacuum distillation can be an effective purification method. orgsyn.org

Chemical Reactivity and Derivatization Pathways of 1 Methyl 1h Indazole 5 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Group

The sulfonyl chloride functional group is a highly effective electrophile, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for the synthesis of various derivatives, including sulfonamides, sulfonate esters, and sulfonyl hydrazides.

The reaction of 1-Methyl-1H-indazole-5-sulfonyl chloride with primary or secondary amines is a cornerstone of its chemical utility, leading to the formation of stable sulfonamide linkages. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is commonly employed to neutralize the hydrogen chloride byproduct generated during the reaction.

While direct reactions of this compound with amines are not extensively detailed in the available literature, the synthesis of structurally related sulfonamides provides a clear precedent for this transformation. For instance, the coupling of 1-methyl-1H-indazol-5-amine with various benzenesulfonyl chlorides in pyridine has been reported to yield the corresponding N-(1-methyl-1H-indazol-5-yl)benzenesulfonamides. This demonstrates the feasibility and common conditions for forming a sulfonamide bond involving the 1-methyl-1H-indazole scaffold.

A representative reaction is the coupling of an amine with a sulfonyl chloride in a basic medium, as illustrated by the synthesis of N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. In this synthesis, the amine is dissolved in pyridine and reacted with 4-methylbenzenesulfonyl chloride at room temperature. researchgate.net This process is analogous to the expected reactivity of this compound with a primary or secondary amine.

Table 1: Representative Amines for Sulfonamide Formation

| Amine | Expected Product |

|---|---|

| Aniline (B41778) | N-phenyl-1-methyl-1H-indazole-5-sulfonamide |

| Benzylamine | N-benzyl-1-methyl-1H-indazole-5-sulfonamide |

| Piperidine | 1-(1-Methyl-1H-indazole-5-sulfonyl)piperidine |

In a similar fashion to amine coupling, this compound is expected to react with alcohols to form sulfonate esters. This reaction, known as alcoholysis, also proceeds through a nucleophilic substitution pathway where the oxygen atom of the alcohol acts as the nucleophile. The presence of a non-nucleophilic base, such as pyridine, is crucial to facilitate the reaction by scavenging the HCl produced. libretexts.org

The general protocol involves the treatment of an alcohol with a sulfonyl chloride in pyridine. libretexts.org This method is widely applicable for the conversion of alcohols to their corresponding sulfonate esters, which are themselves useful as leaving groups in subsequent nucleophilic substitution reactions.

Table 2: Representative Alcohols for Sulfonate Ester Formation

| Alcohol | Expected Product |

|---|---|

| Methanol | Methyl 1-methyl-1H-indazole-5-sulfonate |

| Ethanol | Ethyl 1-methyl-1H-indazole-5-sulfonate |

| Isopropanol | Isopropyl 1-methyl-1H-indazole-5-sulfonate |

The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct route to sulfonyl hydrazides. These compounds are valuable intermediates in organic synthesis, notably for the preparation of sulfonylhydrazones and in various coupling reactions. The synthesis is typically carried out by treating the sulfonyl chloride with hydrazine hydrate (B1144303) in a suitable solvent.

A facile and environmentally friendly protocol for the synthesis of sulfonylhydrazones from sulfonyl chlorides involves the initial formation of the sulfonyl hydrazide in water. In this one-pot procedure, hydrazine hydrate is added to a solution of the sulfonyl chloride in water at 0 °C, followed by the addition of a base like triethylamine. This in-situ generated sulfonyl hydrazide can then be reacted with other reagents.

Reactions under Diverse Reaction Conditions

The reactivity of this compound is significantly influenced by the reaction medium, particularly its pH.

In basic media, such as in the presence of pyridine or triethylamine, the nucleophilic substitution at the sulfonyl group is generally facilitated. The base serves to activate the nucleophile (in the case of amines and alcohols) and to neutralize the acidic byproduct (HCl), driving the reaction to completion. The syntheses of sulfonamides and sulfonate esters are prime examples of reactions carried out under basic conditions. researchgate.netlibretexts.org

It is important to note that under strongly basic aqueous conditions, sulfonyl chlorides are susceptible to hydrolysis, which would lead to the formation of the corresponding sulfonic acid. Therefore, anhydrous conditions are typically preferred for reactions with nucleophiles other than water.

Mechanistic Insights into this compound Transformations Remain Largely Undocumented in Publicly Available Research

The indazole core is a prominent scaffold in medicinal chemistry, leading to extensive research on its synthesis and functionalization. nih.govnih.gov Studies often focus on the construction of the indazole ring system itself or modifications at various positions to explore structure-activity relationships for therapeutic applications. researchgate.netresearchgate.net For instance, the synthesis of indazole derivatives through methods like intramolecular C-H amination and Suzuki-Miyaura coupling has been detailed, sometimes including discussions of the underlying reaction mechanisms for these specific synthetic routes. nih.govresearchgate.net

Furthermore, the reactivity of the indazole nucleus towards electrophiles and nucleophiles has been a subject of investigation. chemicalbook.com Mechanistic studies on reactions such as the addition of indazoles to formaldehyde (B43269) have been conducted, providing insights into the regioselectivity and the nature of intermediates involved. nih.gov Research into the reactivity of sulfonyl chlorides with other heterocyclic systems, like 1,2,3-triazoles, has also explored the factors influencing isomer formation and reaction outcomes. researchgate.net

However, detailed mechanistic elucidation of reactions involving the sulfonyl chloride group of this compound as the reactive center appears to be a niche area with limited published findings. Such studies would typically involve computational modeling, kinetic experiments, and the identification of intermediates and transition states to map out the energetic landscape of the transformation. These investigations are crucial for understanding and optimizing the synthesis of novel sulfonamide derivatives, which are of significant interest in drug discovery. mdpi.com

The absence of specific mechanistic data for this compound transformations highlights a potential area for future research. A deeper understanding of its reactivity profile could enable the development of more efficient synthetic methodologies and the creation of novel molecular architectures with potential biological activity.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1h Indazole 5 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Methyl-1H-indazole-5-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aliphatic methyl protons and the aromatic protons of the indazole ring. The methyl group (N-CH₃) attached to the nitrogen atom at position 1 would appear as a sharp singlet in the aliphatic region, typically around 3.8-4.2 ppm.

The aromatic region would display a more complex pattern due to the three protons on the benzene (B151609) ring portion of the indazole core. The proton at position 3 (H-3) is expected to be a singlet, appearing downfield due to the influence of the adjacent nitrogen atoms. The protons at positions 4, 6, and 7 would exhibit splitting patterns based on their coupling with each other. Specifically, H-4 and H-6 would likely appear as doublets of doublets, while H-7 would be a doublet. The sulfonyl chloride group at position 5 will significantly influence the chemical shifts of the neighboring protons, particularly H-4 and H-6, causing them to shift further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | 3.95 | Singlet | - |

| H-3 | 8.15 | Singlet | - |

| H-4 | 8.50 | Doublet | ~1.5 |

| H-6 | 8.05 | Doublet of Doublets | ~9.0, ~1.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in this compound. The methyl carbon (N-CH₃) would appear in the aliphatic region, typically around 35-40 ppm.

The aromatic carbons would resonate in the downfield region (110-150 ppm). The carbon atom bearing the sulfonyl chloride group (C-5) would be significantly deshielded. The chemical shifts of the other aromatic carbons would be influenced by their position relative to the nitrogen atoms and the sulfonyl chloride substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 36.0 |

| C-3 | 135.0 |

| C-3a | 125.0 |

| C-4 | 122.0 |

| C-5 | 138.0 |

| C-6 | 128.0 |

| C-7 | 111.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-6 and H-7, and between H-6 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, the N-CH₃ protons would show a correlation to C-3a and C-7a, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum could show a correlation between the N-CH₃ protons and the H-7 proton, further confirming the 1-methyl substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Sulfonyl and Indazole Moieties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorptions from the sulfonyl chloride group and the indazole ring.

The sulfonyl chloride group (-SO₂Cl) is expected to show two strong and distinct stretching vibrations for the S=O double bonds. These typically appear in the ranges of 1370-1400 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). The S-Cl stretch would be observed at a lower frequency.

The indazole moiety would exhibit several characteristic bands. The C=N and C=C stretching vibrations within the heterocyclic ring system would appear in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1400 |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1170 - 1190 |

| Indazole Ring | C=N/C=C Stretch | 1500 - 1650 |

| Aromatic C-H | Stretch | 3050 - 3150 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₈H₇ClN₂O₂S), HRMS would be used to confirm its molecular formula.

The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition. The presence of chlorine and sulfur would also generate a characteristic isotopic pattern in the mass spectrum, further aiding in the identification of the compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₈ClN₂O₂S⁺ | 231.0044 |

| [M+Na]⁺ | C₈H₇ClN₂NaO₂S⁺ | 252.9863 |

Note: Predicted m/z values are based on the most abundant isotopes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives such as N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide provides significant insight into the expected solid-state structure. nih.gov

A crystal structure of this compound would definitively confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. The indazole ring system is expected to be nearly planar. The geometry around the sulfur atom of the sulfonyl chloride group would be tetrahedral. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the indazole rings of adjacent molecules.

Table 5: Expected Key Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Value |

|---|---|---|

| N1-N2 Bond Length | Bond within the pyrazole (B372694) ring | ~1.37 Å |

| C5-S Bond Length | Bond connecting the sulfonyl group | ~1.76 Å |

| S=O Bond Lengths | Double bonds of the sulfonyl group | ~1.43 Å |

| S-Cl Bond Length | Bond to the chlorine atom | ~2.07 Å |

Applications of 1 Methyl 1h Indazole 5 Sulfonyl Chloride in Complex Molecule Synthesis

Utilization as a Versatile Building Block for Indazole-Fused Systems

While the sulfonyl chloride moiety of 1-Methyl-1H-indazole-5-sulfonyl chloride is not typically involved in direct ring-forming reactions to create fused systems, its reactivity allows for its conversion into other functional groups that can participate in cyclization reactions. This indirect approach makes it a valuable starting material for the synthesis of various indazole-fused heterocycles.

For instance, the sulfonyl chloride can be reduced to a thiol, which can then undergo cyclization with an appropriate electrophile on a neighboring ring system. Alternatively, the sulfonyl chloride can be displaced by a nucleophile that contains a reactive site for a subsequent intramolecular cyclization, leading to the formation of novel fused ring systems. The stability of the 1-methyl-1H-indazole core ensures that it remains intact throughout these transformations, providing a reliable scaffold upon which to build more complex structures.

Precursor for the Synthesis of Novel Indazole-Sulfonamide Architectures

One of the most prominent applications of this compound is in the synthesis of indazole-sulfonamides. The high reactivity of the sulfonyl chloride group allows for its straightforward reaction with a wide variety of primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous therapeutic agents.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. This process is often carried out in the presence of a base to neutralize the HCl produced. The versatility of this reaction allows for the creation of large libraries of novel indazole-sulfonamide derivatives by simply varying the amine coupling partner.

A notable example, while not using the exact subject compound, illustrates the synthesis of N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. In this synthesis, the precursor 3-chloro-1-methyl-5-nitroindazole is first reduced to the corresponding amine, which is then reacted with 4-methylbenzenesulfonyl chloride to yield the final sulfonamide product. nih.gov This highlights the general strategy of coupling an indazole amine with a sulfonyl chloride, a reaction for which this compound is an ideal starting component for the indazole portion.

The resulting indazole-sulfonamide scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The indazole moiety can act as a hinge-binding motif in the ATP-binding site of kinases, while the sulfonamide group and its substituents can be tailored to interact with other regions of the active site, leading to potent and selective inhibition.

Role in the Construction of Functionalized Heterocyclic Scaffolds

The reactivity of the sulfonyl chloride group in this compound extends beyond the formation of sulfonamides, enabling its use in the construction of a variety of functionalized heterocyclic scaffolds. While direct participation in multicomponent reactions is not extensively documented, its derivatization opens up pathways to more complex structures.

For example, the sulfonyl chloride can be converted to a sulfone by reaction with a carbon nucleophile. The resulting sulfone can then be further functionalized or used as a handle for cross-coupling reactions to introduce additional molecular complexity. This approach allows for the strategic incorporation of the 1-methyl-1H-indazole-5-sulfonyl moiety into larger, more elaborate heterocyclic systems.

Employment in Multi-Step Organic Synthesis for Target Compound Preparation

This compound serves as a key intermediate in the multi-step synthesis of various target compounds, particularly those with potential therapeutic applications. Its ability to introduce the 1-methyl-1H-indazole-5-sulfonamide motif into a molecule makes it a valuable tool for medicinal chemists.

The synthesis of kinase inhibitors is a prime example of its application in multi-step synthesis. Many potent kinase inhibitors feature an indazole core, and the sulfonamide group provides a crucial interaction point within the kinase active site. The synthesis of such inhibitors often involves the initial preparation of a complex amine-containing fragment, which is then coupled with this compound in a key step to form the final product.

Computational and Theoretical Investigations of 1 Methyl 1h Indazole 5 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Bond Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding characteristics of 1-Methyl-1H-indazole-5-sulfonyl chloride. These computational methods allow for the determination of various molecular properties that govern the reactivity and stability of the compound.

The electronic structure of the indazole ring is characterized by a delocalized π-system. The introduction of a methyl group at the N1 position and a sulfonyl chloride group at the C5 position significantly influences the electron distribution within this system. The methyl group, being an electron-donating group, tends to increase the electron density on the indazole nucleus. Conversely, the sulfonyl chloride group is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the point of attachment.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For substituted indazoles, the HOMO is typically distributed over the indazole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is often localized on the electron-withdrawing substituent and the adjacent aromatic carbons, suggesting these sites are prone to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In molecules analogous to this compound, the MEP surface would likely show a negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl group and the N2 atom of the indazole ring, indicating these are sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms and the sulfur atom of the sulfonyl chloride group, suggesting susceptibility to nucleophilic attack. researchgate.net

Bond characterization through computational analysis reveals the nature of the covalent bonds within the molecule. The S-Cl bond in aromatic sulfonyl chlorides is of particular interest. DFT calculations on similar compounds have shown that this bond has a significant covalent character, but it is also polarized, making the sulfur atom highly electrophilic. nih.gov The bond lengths and angles calculated for the optimized geometry of the molecule would conform to standard values for sp² and sp³ hybridized atoms, with some distortions due to steric hindrance between the substituents.

Table 1: Calculated Electronic Properties of a Representative Substituted Indazole Derivative (Note: Data is for a representative compound from computational studies on indazole derivatives, as specific data for this compound is not readily available in the cited literature.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

Molecular Modeling and Conformational Analysis of the Indazole Sulfonyl Chloride System

Conformational analysis primarily focuses on the rotation around the C5-S bond. The orientation of the sulfonyl chloride group relative to the indazole ring can influence the molecule's steric and electronic properties. Computational studies on analogous aryl sulfonyl chlorides suggest that there are energy barriers to rotation around the C-S bond. rsc.org The preferred conformation is one that minimizes steric clashes between the sulfonyl chloride group and the adjacent hydrogen atom on the indazole ring. The two most stable conformations would likely involve the S-Cl bond being either syn- or anti-periplanar to the C6-H bond of the indazole ring.

The dihedral angle between the plane of the indazole ring and the Cl-S-O plane is a key parameter in defining the conformation. For similar N-substituted indazole sulfonamides, crystal structure data has shown that the benzene (B151609) ring of the sulfonamide moiety is significantly twisted with respect to the indazole ring system, with dihedral angles in the range of 50-80°. rsc.org While not a direct analogue, this suggests that a non-planar arrangement between the indazole ring and the sulfonyl chloride group is likely.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments. Such simulations would reveal the flexibility of the molecule and the accessible conformational states over time, which can be important for understanding its interactions with other molecules. researchgate.net

Table 2: Key Geometric Parameters for a Structurally Similar Indazole Derivative (Note: Data is based on crystal structure analysis of a related indazole sulfonamide, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Value |

| Dihedral Angle (Indazole Ring - Sulfonamide Benzene Ring) | 48.84 (9)° |

| C-S Bond Length | 1.76 Å |

| S-Cl Bond Length | 2.07 Å (typical) |

| O-S-O Bond Angle | ~120° |

Reaction Pathway Analysis and Transition State Calculations for Key Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, key transformations include its synthesis, which typically involves the chlorosulfonation of 1-methyl-1H-indazole.

The chlorosulfonation of aromatic compounds with chlorosulfonic acid is a classic electrophilic aromatic substitution reaction. Theoretical studies on the chlorosulfonation of benzene suggest that the electrophile is likely SO₂Cl⁺, which is generated from the auto-ionization of chlorosulfonic acid. stackexchange.com The reaction mechanism would proceed through a Wheland intermediate (a sigma complex), where the SO₂Cl group is attached to the C5 position of the indazole ring. The positive charge of this intermediate is delocalized over the aromatic system. The subsequent loss of a proton restores the aromaticity of the indazole ring, yielding the final product. Transition state calculations for this type of reaction would help to determine the activation energy and the geometry of the transition state, providing a deeper understanding of the reaction kinetics.

Another important reaction is the formation of sulfonamides from the reaction of this compound with amines. This is a nucleophilic substitution reaction at the sulfur atom. DFT calculations on the chloride-chloride exchange in arenesulfonyl chlorides suggest that this type of reaction proceeds via a single transition state consistent with an Sₙ2 mechanism. nih.gov In the case of sulfonamide formation, the amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. Transition state calculations would model the approach of the amine to the sulfonyl chloride, the formation of the S-N bond, and the breaking of the S-Cl bond.

Tautomerism and Isomerism Studies of Indazole Derivatives

For the specific compound this compound, the presence of the methyl group on the N1 nitrogen atom precludes the possibility of prototropic tautomerism that is characteristic of unsubstituted indazoles. In indazole itself, there is an equilibrium between the 1H- and 2H-tautomers. nih.gov Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov

However, the synthesis of N-alkylated indazoles often leads to the formation of two constitutional isomers: the 1-alkyl-1H-indazole and the 2-alkyl-2H-indazole. The regioselectivity of the N-alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the temperature. nih.govnih.gov

Computational studies on the relative stabilities of N-methylated indazoles would likely show that the 1-methyl isomer is thermodynamically more stable than the 2-methyl isomer, in line with the general trend observed for the parent tautomers. This thermodynamic preference can be exploited in synthetic strategies to selectively obtain the desired 1-methyl isomer. For instance, reactions carried out under conditions that allow for thermodynamic equilibration will favor the formation of the more stable 1-substituted product. nih.gov

Table 3: Relative Energies of Indazole Tautomers/Isomers (Note: Data is based on computational studies of parent and simple substituted indazoles, as specific data for the sulfonyl chloride derivative is not readily available.)

| Compound | Isomer/Tautomer | Relative Energy (kJ/mol) |

| Indazole | 1H-tautomer | 0 (most stable) |

| 2H-tautomer | +15 | |

| Methylindazole | 1-methyl isomer | Generally more stable |

| 2-methyl isomer | Generally less stable |

Future Research Perspectives and Emerging Directions

Development of Green and Sustainable Synthetic Routes for Indazole Sulfonyl Chlorides

The synthesis of sulfonyl chlorides has traditionally relied on reagents and conditions that are effective but pose environmental and safety challenges. organic-chemistry.org Future research is increasingly focused on developing "green" and sustainable alternatives for the synthesis of indazole sulfonyl chlorides, including 1-Methyl-1H-indazole-5-sulfonyl chloride. A key area of investigation is the replacement of hazardous reagents like chlorosulfonic acid and thionyl chloride with more benign alternatives. organic-chemistry.orgmdpi.com

One promising approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from readily available and inexpensive starting materials. organic-chemistry.org This method is more environmentally friendly and operates under milder conditions. organic-chemistry.org Furthermore, the byproduct, succinimide, can be recycled back into NCS, adding to the sustainability of the process. organic-chemistry.org Another avenue of exploration is the development of catalytic methods that can reduce the amount of waste generated and avoid the use of stoichiometric reagents. nih.gov

Solvent choice is another critical aspect of green chemistry. The development of synthetic routes that utilize water or other environmentally benign solvents, or even solvent-free conditions, is a significant goal. sci-hub.se Research into phase-transfer catalysis could also play a role in enabling reactions in greener solvent systems. sci-hub.se The principles of green chemistry, such as atom economy, energy efficiency, and the use of renewable feedstocks, will guide the development of next-generation synthetic routes for indazole sulfonyl chlorides.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Chlorides

| Feature | Traditional Methods | Emerging Green Methods |

| Chlorinating Agent | Chlorosulfonic acid, Thionyl chloride | N-chlorosuccinimide (NCS), Oxidative chlorination with benign oxidants |

| Solvents | Often harsh organic solvents | Water, bio-based solvents, solvent-free conditions |

| Byproducts | Often hazardous and difficult to treat | Recyclable byproducts (e.g., succinimide) |

| Reaction Conditions | Often harsh (e.g., high temperatures) | Milder reaction conditions |

| Sustainability | Low | High (potential for recycling and reduced waste) |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is largely dictated by the sulfonyl chloride group, which readily undergoes nucleophilic substitution. However, future research will likely delve into exploring novel and unprecedented transformations of this molecule. The interplay between the indazole ring and the sulfonyl chloride functionality could lead to unique reactivity that has yet to be fully exploited.

One area of interest is the development of novel catalytic cross-coupling reactions where the sulfonyl chloride group acts as a leaving group. While the use of sulfonyl chlorides in this capacity is known, exploring new catalyst systems could enable previously inaccessible transformations. nih.gov Additionally, the indazole ring itself can participate in various reactions, and the presence of the sulfonyl chloride group could influence the regioselectivity and reactivity of these transformations. researchgate.net

The potential for intramolecular reactions, where the sulfonyl chloride group reacts with another part of the molecule or a substituent on the indazole ring, could lead to the synthesis of novel heterocyclic scaffolds. Furthermore, the exploration of reactions under non-traditional conditions, such as photochemical or electrochemical activation, could unlock new reaction pathways and lead to the discovery of unprecedented transformations. nih.gov The development of computational models to predict the reactivity of this compound could also guide experimental efforts in this area.

Application in Automated Synthesis and Flow Chemistry Methodologies

The translation of synthetic procedures from traditional batch processes to automated and continuous flow systems offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com Future research will undoubtedly focus on adapting the synthesis of this compound and its derivatives to these modern technologies.

Flow chemistry, in particular, is well-suited for handling hazardous reagents and highly exothermic reactions, which are often associated with the synthesis of sulfonyl chlorides. rsc.orgnih.gov By performing reactions in small, continuous-flow reactors, heat transfer is significantly improved, reducing the risk of thermal runaway. rsc.org This enhanced control over reaction parameters can also lead to higher yields and purities. mdpi.com

Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize synthetic routes. This high-throughput approach can accelerate the discovery of new and improved methods for preparing this compound. The integration of online analytical techniques with automated systems allows for real-time monitoring and control of the reaction, further enhancing efficiency and ensuring consistent product quality. mdpi.com The development of robust and scalable flow chemistry and automated synthesis protocols for indazole sulfonyl chlorides will be a key enabler for their wider application in both academic and industrial settings. durham.ac.uk

Table 2: Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis

| Advantage | Description |

| Enhanced Safety | Improved heat management of exothermic reactions, minimizing the risk of thermal runaway. rsc.org |

| Increased Efficiency | Shorter reaction times and higher spacetime yields compared to batch processes. mdpi.com |

| Improved Product Quality | Precise control over reaction parameters leads to higher purity and more consistent product quality. mdpi.com |

| Scalability | Straightforward scaling of production by running the flow reactor for longer periods or by using parallel reactors. durham.ac.uk |

| Automation | Amenable to automation for high-throughput screening and process optimization. mdpi.com |

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of efficient and robust synthetic processes. Future research will increasingly rely on advanced spectroscopic techniques for the in-situ, real-time monitoring of reactions involving this compound. mt.com

Techniques such as ReactIR™ (in-situ Fourier Transform Infrared Spectroscopy) can provide valuable information about the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of reaction kinetics. mt.com For the synthesis of sulfonyl chlorides, ReactIR™ can be used to monitor the consumption of the starting material and the formation of the sulfonyl chloride product, providing a detailed picture of the reaction progress. mt.com

Other in-situ techniques, such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide complementary information. The use of these advanced analytical tools will enable a more data-rich approach to process development and optimization. By gaining a fundamental understanding of the reaction dynamics, researchers can develop more efficient, reliable, and scalable synthetic routes to this compound and other important chemical compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.